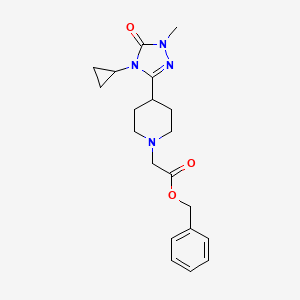

benzyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate

Description

Benzyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate is a synthetic compound featuring a 1,2,4-triazolone core fused with a piperidine ring and a benzyl ester group. The triazolone moiety is a pharmacophoric element known for its role in modulating kinase activity and enzyme inhibition, particularly in anti-inflammatory and anticancer agents . The benzyl ester group may serve as a prodrug moiety, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid form. Structural determination of such compounds often relies on X-ray crystallography using software like SHELXL and visualization tools such as WinGX/ORTEP .

Properties

IUPAC Name |

benzyl 2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-22-20(26)24(17-7-8-17)19(21-22)16-9-11-23(12-10-16)13-18(25)27-14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUQBLUOJBHLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)OCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, which is often associated with diverse biological activities. The cyclopropyl group and piperidine ring contribute to its pharmacological profile. Understanding the structure is crucial for elucidating its mechanism of action.

Biological Activity

Antiviral Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antiviral properties. For instance, studies have shown that derivatives of triazoles can inhibit specific kinases involved in viral replication processes. The compound may share similar mechanisms due to its structural components .

Antibacterial Properties

In vitro studies have demonstrated that related triazole compounds possess antibacterial activity against various strains of bacteria. The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as CSNK2 has been highlighted in recent research. This inhibition can affect various signaling pathways, which may be beneficial in treating diseases like cancer and viral infections . The specific interactions between the compound and target enzymes warrant further investigation.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Preliminary studies suggest that modifications to the triazole ring can improve metabolic stability while maintaining potency .

Case Studies

Several case studies have focused on the biological activity of similar compounds:

- CSNK2 Inhibitors : A study demonstrated that triazole derivatives improved potency against CSNK2A2 by enhancing binding interactions within the enzyme's active site. This suggests that this compound could be optimized for similar effects .

- Antibacterial Screening : In a screening assay against common bacterial strains (e.g., E. coli and S. aureus), related triazole compounds showed promising results with minimal cytotoxicity, indicating a favorable therapeutic index .

Data Tables

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound exhibits significant pharmacological properties due to its unique structural components. The presence of the triazole ring is notable for its role in enhancing biological activity. Triazoles are known for their ability to interfere with various biological processes, making them valuable in drug design.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For example, compounds similar to benzyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate have been evaluated against cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives containing triazole and piperidine moieties can exhibit antibacterial effects against resistant strains of bacteria . This is particularly relevant given the increasing prevalence of antibiotic resistance.

Neurological Applications

The piperidine ring in the compound is associated with various neurological effects. Compounds with similar structures have been investigated for their potential as analgesics and treatments for neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems through these compounds could lead to new therapeutic strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated activities:

| Structural Feature | Activity |

|---|---|

| Triazole Ring | Anticancer and antimicrobial activity |

| Piperidine Ring | Neurological effects |

| Benzyl Acetate Group | Enhances lipophilicity |

Case Studies

Several case studies have documented the efficacy of triazole-containing compounds:

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that triazole derivatives significantly inhibited the growth of BRCA-mutant cancer cells, suggesting that this compound may share similar mechanisms of action .

- Antimicrobial Efficacy : Another research article focused on the synthesis and testing of triazole derivatives against ESKAPE pathogens showed promising antimicrobial activity, indicating potential applications for this compound in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Ethyl 2-(2-{2-[4-(4-Cyclopropyl-1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Piperidin-1-Yl]Acetamido}-1,3-Thiazol-4-Yl)Acetate

- Structural Differences : Replaces the benzyl ester with an ethyl ester and introduces a thiazole ring linked via an acetamide bridge.

- Functional Implications : The thiazole moiety may enhance π-π stacking interactions with aromatic residues in target proteins, while the ethyl ester could alter pharmacokinetics (e.g., slower hydrolysis compared to benzyl esters).

N-(2-Chlorobenzyl)-2-(4-(4-Cyclopropyl-1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Piperidin-1-Yl)Acetamide

- Structural Differences : Substitutes the benzyl ester with a 2-chlorobenzyl amide group.

- Functional Implications : The amide group improves metabolic stability but may reduce membrane permeability. The chloro substituent could enhance hydrophobic interactions in target binding pockets.

N-(4-(4-(Naphthalen-2-Yl)-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Pyridin-2-Yl)Cyclopropanecarboxamide Structural Differences: Replaces the piperidine ring with a pyridine scaffold and introduces a naphthalene group.

Comparative Analysis Table:

Research Findings and Mechanistic Insights

- Target Compound: The benzyl ester’s hydrolytic liability may limit oral bioavailability but could be advantageous in prodrug strategies targeting intracellular enzymes.

- Ethyl Ester Analogue : The thiazole-acetamide extension may confer dual functionality—thiazole for target engagement and ester for controlled release. However, the higher MW and polarity could reduce blood-brain barrier penetration .

- Chlorobenzyl Amide Analogue : The chloro substituent’s electron-withdrawing effect may enhance binding to hydrophobic pockets in kinases, but the amide group’s rigidity could restrict conformational adaptability during target binding .

- Naphthalene-Pyridine Analogue : Demonstrated JNK1–JNK3 inhibition in preclinical models, with the naphthalene group critical for ATP-competitive binding. However, its high logP raises concerns about off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing benzyl 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Cyclocondensation of hydrazine derivatives with cyclopropanecarbonyl chloride to form the 1,2,4-triazolone core .

- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination, followed by coupling with benzyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

- Key Considerations : Use anhydrous conditions for cyclopropane incorporation to avoid ring-opening side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the triazolone (δ ~8.5 ppm for NH), cyclopropyl (δ ~1.2–1.5 ppm), and benzyl acetate (δ ~5.1 ppm for CH₂O) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for triazolone and ester) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement and ORTEP for visualization (e.g., anisotropic displacement parameters) .

Q. How can researchers optimize reaction yields during piperidine functionalization?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .

- Temperature Control : Maintain ≤60°C during esterification to prevent triazolone decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase IX) to assess binding affinity. Parameterize the triazolone moiety for hydrogen bonding with active-site zinc ions .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. ethyl) with activity using Hammett constants .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from cytotoxicity .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Testing : Synthesize derivatives with modified piperidine/benzyl groups to isolate pharmacophoric contributions .

Q. How should researchers address crystallographic disorder in the triazolone-piperidine moiety?

- Methodological Answer :

- Refinement Strategies : Apply SHELXL’s PART and SIMU instructions to model disordered regions. Use ISOR restraints for anisotropic atoms .

- Twinned Data : For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate with ROTAX .

- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements .

Q. What protocols ensure accurate quantification of the compound in biological matrices?

- Methodological Answer :

- HPLC Method : Use a C18 column (250 × 4.6 mm, 5 µm) with ammonium acetate buffer (pH 6.5)/acetonitrile (70:30 v/v) at 1 mL/min. Detect at 254 nm .

- Sample Preparation : Deproteinize plasma with acetonitrile (3:1 v/v) and filter (0.22 µm PVDF) .

- Validation : Meet ICH guidelines for LOD (≥0.1 µg/mL), LOQ (≥0.3 µg/mL), and linearity (R² >0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.